

A Comparative Guide to the Crystal Structures of Stibnite and Bismuthinite

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Compound of Interest

Compound Name: STIBNITE

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This guide provides a detailed comparative analysis of the crystal structures of **stibnite** (Sb_2S_3) and bismuthinite (Bi_2S_3). While these minerals are isostructural, the substitution of antimony (Sb) with bismuth (Bi) results in distinct crystallographic properties. This comparison is supported by experimental data to highlight the key structural differences and similarities.

Core Structural Comparison

Stibnite and bismuthinite both crystallize in the orthorhombic system and share the same space group, Pnma .^{[1][2]} Their structures are characterized by strongly bonded chains of (SbS_3) or (BiS_3) pyramids, which extend parallel to the c-axis. These chains are, in turn, linked to form sheet-like structures.

The fundamental distinction between the two crystal structures arises from the difference in the ionic radii of antimony (Sb^{3+}) and bismuth (Bi^{3+}). The larger size of the bismuth cation leads to an expansion of the unit cell in bismuthinite compared to **stibnite**. This also influences the bond lengths and coordination environments within the crystal lattice.

Quantitative Data Presentation

The crystallographic parameters for **stibnite** and bismuthinite, as determined by single-crystal X-ray diffraction, are summarized in the table below for a direct comparison.

Parameter	Stibnite (Sb ₂ S ₃)	Bismuthinite (Bi ₂ S ₃)
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pnma	Pnma
Lattice Parameters		
a (Å)	11.229	11.13
b (Å)	11.31	11.27
c (Å)	3.893	3.97
**Unit Cell Volume (Å ³) **	494.41	497.98
Coordination Environment	Two distinct Sb sites with complex coordination	Two distinct Bi sites with complex coordination
M1 Site Coordination	(3+4)-fold	(3+4)-fold
M2 Site Coordination	(5+2)-fold	(5+2)-fold

Data sourced from the Webmineral database and Kyono & Kimata (2004).[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The determination of the crystal structures of **stibnite** and bismuthinite is primarily achieved through Single-Crystal X-ray Diffraction (SC-XRD). This technique provides detailed information about the atomic arrangement within a crystal.

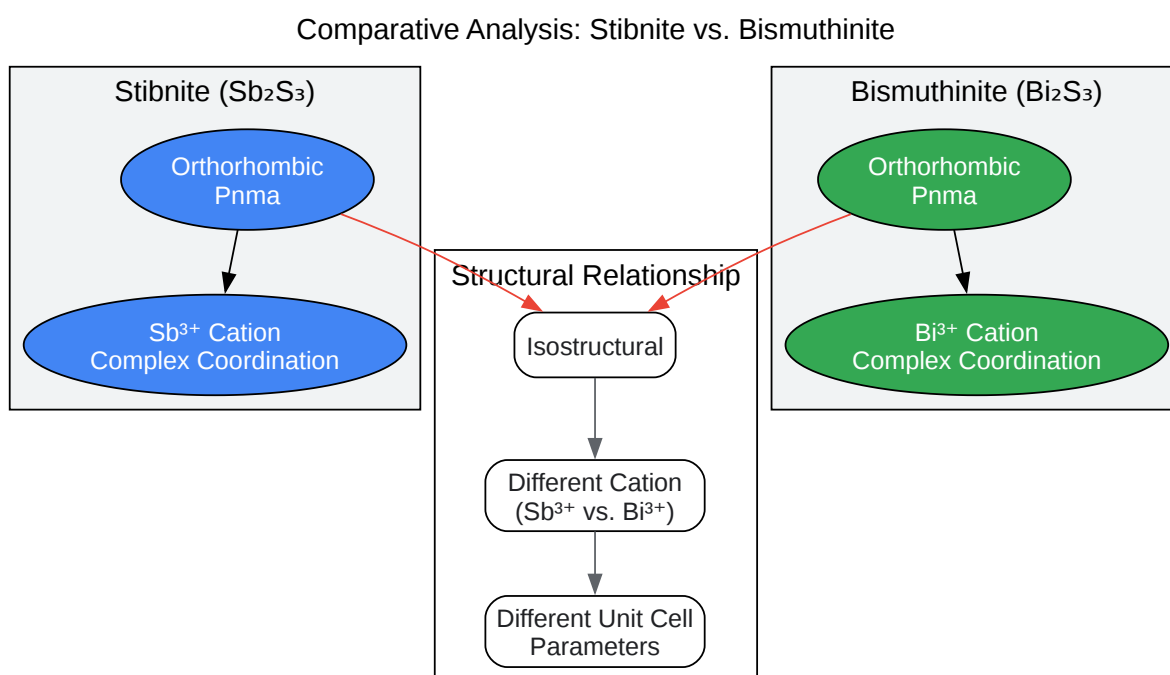
Key Experimental Steps:

- **Crystal Selection:** A high-quality single crystal, typically smaller than 0.5 mm in all dimensions and free from defects, is carefully selected under a microscope.
- **Mounting:** The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a

detector.

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is subsequently refined to achieve the best agreement between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and angles.

Visualization of Comparative Analysis



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Caption: Key structural relationships between **stibnite** and bismuthinite.

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